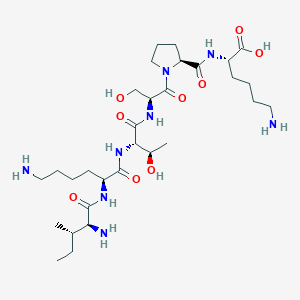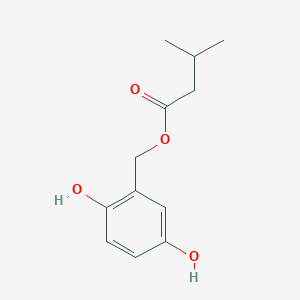![molecular formula C21H13N3O5 B12609586 4,4'-[(5-Methoxy-4-nitro-1,3-phenylene)bis(oxy)]dibenzonitrile CAS No. 648891-33-2](/img/structure/B12609586.png)
4,4'-[(5-Methoxy-4-nitro-1,3-phenylene)bis(oxy)]dibenzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-[(5-Methoxy-4-nitro-1,3-phenylene)bis(oxy)]dibenzonitrile is a chemical compound known for its unique structure and properties It consists of a central 1,3-phenylene ring substituted with methoxy and nitro groups, connected via oxygen bridges to two benzonitrile groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[(5-Methoxy-4-nitro-1,3-phenylene)bis(oxy)]dibenzonitrile typically involves nucleophilic substitution reactions. One common method involves the reaction of 4-nitro-phthalonitrile with a bisphenol compound. The bisphenol compound, which contains secondary amine groups, reacts with 4-nitro-phthalonitrile under nucleophilic substitution conditions to form the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalyst. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
4,4’-[(5-Methoxy-4-nitro-1,3-phenylene)bis(oxy)]dibenzonitrile undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be used for substitution reactions.
Major Products Formed
Reduction: The major product is the corresponding amino derivative.
Substitution: Depending on the nucleophile used, various substituted derivatives can be formed.
Wissenschaftliche Forschungsanwendungen
4,4’-[(5-Methoxy-4-nitro-1,3-phenylene)bis(oxy)]dibenzonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of advanced materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of 4,4’-[(5-Methoxy-4-nitro-1,3-phenylene)bis(oxy)]dibenzonitrile involves its interaction with molecular targets through its functional groups. The nitro group can undergo reduction to form an amino group, which can then participate in further chemical reactions. The methoxy group can be substituted with other functional groups, allowing for the modification of the compound’s properties. These interactions enable the compound to exert its effects in various applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4’-[(5-Carboxy-1,3-phenylene)bis(oxy)]dibenzonitrile: Similar structure but with carboxy groups instead of methoxy and nitro groups.
4,4’-[(5-Methoxy-1,3-phenylene)bis(oxy)]dibenzonitrile: Lacks the nitro group, affecting its reactivity and applications.
Uniqueness
The combination of these functional groups allows for versatile modifications and the synthesis of a wide range of derivatives .
Eigenschaften
CAS-Nummer |
648891-33-2 |
|---|---|
Molekularformel |
C21H13N3O5 |
Molekulargewicht |
387.3 g/mol |
IUPAC-Name |
4-[3-(4-cyanophenoxy)-5-methoxy-4-nitrophenoxy]benzonitrile |
InChI |
InChI=1S/C21H13N3O5/c1-27-19-10-18(28-16-6-2-14(12-22)3-7-16)11-20(21(19)24(25)26)29-17-8-4-15(13-23)5-9-17/h2-11H,1H3 |
InChI-Schlüssel |
UPCSWQGDUSAVFT-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C(=CC(=C1)OC2=CC=C(C=C2)C#N)OC3=CC=C(C=C3)C#N)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(4-Methylphenyl)methyl]thiolan-1-ium bromide](/img/structure/B12609516.png)
![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]pyridine-3-carboxamide](/img/structure/B12609519.png)
![2-(2-Amino-3-{[tert-butyl(dimethyl)silyl]oxy}propyl)phenol](/img/structure/B12609522.png)
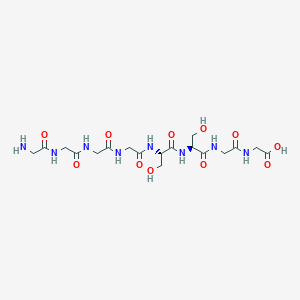
![3-[(Pent-4-en-1-yl)oxy]-2,2-bis{[(pent-4-en-1-yl)oxy]methyl}propan-1-ol](/img/structure/B12609534.png)
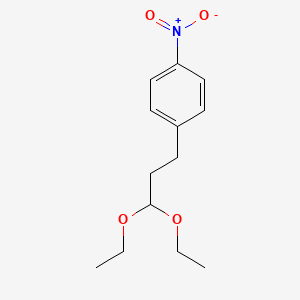
![8-Oxo-8H-acenaphtho[1,2-b]pyrrole-9-carboxylic acid](/img/structure/B12609545.png)
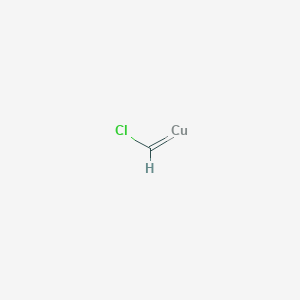
![1-(2-{[6-(2,3-Dichlorophenyl)pyridin-3-yl]oxy}ethyl)pyrrolidine-2,5-dione](/img/structure/B12609559.png)

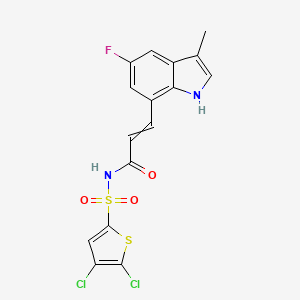
![5-[(Bicyclo[2.2.1]hept-5-en-2-yl)oxy]octahydro-1H-4,7-methanoindene](/img/structure/B12609589.png)
